molecular formula C20H14FNO2 B5856036 N-(4-fluorophenyl)-9H-xanthene-9-carboxamide

N-(4-fluorophenyl)-9H-xanthene-9-carboxamide

Cat. No.: B5856036
M. Wt: 319.3 g/mol
InChI Key: FHLPBTQUECYLQJ-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-9H-xanthene-9-carboxamide is a chemical compound characterized by the presence of a fluorophenyl group attached to a xanthene core with a carboxamide functional group

Properties

IUPAC Name

N-(4-fluorophenyl)-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FNO2/c21-13-9-11-14(12-10-13)22-20(23)19-15-5-1-3-7-17(15)24-18-8-4-2-6-16(18)19/h1-12,19H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHLPBTQUECYLQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-9H-xanthene-9-carboxamide typically involves the reaction of 4-fluoroaniline with xanthene-9-carboxylic acid. The reaction is carried out under mild conditions using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: For industrial-scale production, the process can be optimized by using continuous flow reactors to enhance the reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the production process, ensuring high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: N-(4-fluorophenyl)-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed:

Scientific Research Applications

N-(4-fluorophenyl)-9H-xanthene-9-carboxamide has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • N-(4-fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine

Comparison: N-(4-fluorophenyl)-9H-xanthene-9-carboxamide is unique due to its xanthene core, which imparts fluorescence properties, making it useful as a fluorescent probe. In contrast, compounds like N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine and N-(4-fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine have different core structures and are primarily explored for their antibacterial and antifungal activities .

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